molecular formula C17H22N4O2S B2370332 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797717-58-8

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2370332
CAS RN: 1797717-58-8
M. Wt: 346.45
InChI Key: RHOQHHAYBJBEES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction is carried out in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various methods such as FTIR, 1H-NMR, mass spectral and elemental analysis . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Scientific Research Applications

a. Receptor Modulation: Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. These interactions can have implications for pain management, cancer therapy, and metabolic disorders .

b. Enzyme Inhibition: The compound has demonstrated inhibitory effects on several enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1. These properties may have therapeutic relevance in cardiovascular diseases, cancer, and inflammation .

c. Antioxidant and Antibacterial Properties: Studies have described antioxidative and antibacterial effects of 2-(pyrrolidin-1-yl)pyrimidine derivatives. These properties could be harnessed for developing novel antimicrobial agents .

Bioprocess Engineering

The compound has been investigated in bioprocess engineering due to its impact on cell growth and metabolism during monoclonal antibody production:

a. Enhanced Monoclonal Antibody Production: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) was found to increase monoclonal antibody production. It suppressed cell growth while enhancing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels .

Scaffold for Drug Design

Pyrrolidine derivatives, including 2-(pyrrolidin-1-yl)pyrimidine, serve as versatile scaffolds in drug discovery. Researchers have explored their structure-activity relationships to optimize pharmacological properties .

Mechanism of Action

Target of Action

The compound 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .

Biochemical Pathways

The compound 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .

Result of Action

The molecular and cellular effects of 2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . Its antioxidative and antibacterial properties have also been described.

Future Directions

The future directions for research on this compound could involve further structural optimization of 2,5-dimethylpyrrole derivatives which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

2,5-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-5-6-14(2)15(11-13)24(22,23)19-12-16-18-8-7-17(20-16)21-9-3-4-10-21/h5-8,11,19H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOQHHAYBJBEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

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